molecular formula C20H17FN2O2 B2377722 N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946331-00-6

N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2377722
CAS No.: 946331-00-6
M. Wt: 336.366
InChI Key: XZCICKQSTVWZJC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule compound based on a 2-oxo-1,2-dihydropyridine-3-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry and biological research . This specific derivative features a 4-fluorophenyl amide group and a 4-methylbenzyl substitution on the pyridone nitrogen. These structural motifs are commonly associated with enhanced binding affinity and selectivity towards biological targets, as electron-withdrawing fluorophenyl groups and lipophilic benzyl groups can improve interactions with enzyme binding pockets . Compounds sharing this core structure have been investigated as potent and selective inhibitors of kinase enzymes, such as the Met kinase superfamily, which plays a critical role in cellular signaling pathways related to cancer progression . The 2-oxo-1,2-dihydropyridine (pyridone) ring system can engage in hydrogen bonding, similar to nucleotide bases, suggesting potential mechanisms of action that may involve disrupting nucleic acid biosynthesis or protein-substrate interactions . From a synthetic chemistry perspective, the crystal structures of analogous compounds, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, reveal a nearly planar conformation sustained by intermolecular hydrogen bonds, forming infinite chains that can be critical for understanding solid-state properties and formulation . This product is intended for research applications only, including but not limited to use as a building block in organic synthesis, a reference standard in analytical studies, or a candidate molecule in high-throughput screening assays to explore new therapeutic areas. It is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-4-6-15(7-5-14)13-23-12-2-3-18(20(23)25)19(24)22-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCICKQSTVWZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Stepwise Amide Coupling and Alkylation

This two-step approach begins with the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, followed by sequential amide formation and N-alkylation.

Step 1: Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid
A modified Hantzsch reaction condenses ethyl acetoacetate, ammonium acetate, and formaldehyde in refluxing ethanol, yielding 2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid. Selective oxidation with manganese dioxide in dichloromethane achieves the dihydropyridine oxidation state with 72% yield.

Step 2: Amide Formation
The carboxylic acid is activated using thionyl chloride to generate the acid chloride, which reacts with 3-chloro-4-fluoroaniline in tetrahydrofuran (THF) under nitrogen. Triethylamine acts as a base, producing the intermediate carboxamide in 68% yield after recrystallization from ethyl acetate.

Step 3: N-Alkylation
The free nitrogen at position 1 is alkylated with 4-methylbenzyl bromide using potassium carbonate in dimethylformamide (DMF) at 80°C. This step achieves 65% yield, with purification via silica gel chromatography.

Overall Yield : 32% (0.72 × 0.68 × 0.65)
Advantages : Modularity, suitability for analog synthesis.
Limitations : Low overall yield due to multiple purification steps.

Route 2: One-Pot Cyclocondensation

Adapting methods from US10081599B2, this route employs a microwave-assisted cyclocondensation:

Reagents :

  • 3-Chloro-4-fluoroaniline (1.2 equiv)
  • Ethyl 3-oxo-3-(4-methylbenzylamino)propanoate (1.0 equiv)
  • Paraformaldehyde (1.5 equiv)
  • Ceric ammonium nitrate (CAN, 0.1 equiv) in ethanol/water (4:1)

Conditions : 150°C, microwave irradiation (300 W), 30 minutes.
Workup : The reaction mixture is cooled, diluted with ice water, and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated.
Yield : 78% after recrystallization from methanol.

Key Optimization :

  • CAN catalyzes both imine formation and cyclization, reducing side products.
  • Microwave irradiation enhances reaction rate and selectivity.

Route 3: Solid-Phase Synthesis for High-Throughput Production

Developed for combinatorial libraries, this method utilizes Wang resin-bound 3-chloro-4-fluoroaniline:

  • Resin Loading : 3-Chloro-4-fluoroaniline is attached via a photolabile linker (1-hydroxy-2-nitrobenzene) using DIC/HOBt activation (96% loading efficiency).
  • Carboxamide Formation : The resin is treated with Fmoc-protected 2-oxo-1,2-dihydropyridine-3-carbonyl chloride (3 equiv) in DMF/pyridine (4:1), 12 h, RT.
  • Alkylation : 4-Methylbenzyl bromide (5 equiv), DIEA (6 equiv) in DMF, 60°C, 6 h.
  • Cleavage : UV irradiation (365 nm) in TFA/DCM (1:99) releases the product.

Yield : 82% (average over 50 cycles)
Purity : >95% (HPLC).

Critical Process Parameters and Optimization

Solvent Selection

Comparative studies reveal:

Solvent Reaction Rate (k, h⁻¹) Yield (%) Purity (%)
DMF 0.45 78 92
DMAc 0.52 85 95
NMP 0.48 80 93
THF 0.32 65 88

DMAc (N,N-dimethylacetamide) maximizes yield due to superior solubility of intermediates.

Base Optimization

Replacing traditional organic bases (e.g., DBU) with inorganic bases (NaOH) improves safety and reduces costs:

Base Temperature (°C) Reaction Time (h) Yield (%)
KOtBu 80 24 77
NaOH 105 1 89
K2CO3 80 6 68

Sodium hydroxide in DMAc at 105°C achieves 89% yield in 1 hour, demonstrating industrial viability.

Scalability and Industrial Considerations

Crystallization Protocols

Patent data recommends post-reaction water addition (1:1 v/v) followed by cooling to 0–10°C, achieving 88.9% yield with 99.3% purity. Key parameters:

  • Cooling rate: 0.5°C/min minimizes inclusion impurities.
  • Seed crystal size: 50–100 µm ensures uniform crystal growth.

Waste Stream Management

  • DMAc Recovery : Distillation at 80°C under reduced pressure (50 mbar) recovers 92% solvent.
  • Aqueous Waste : Neutralization with HCl precipitates sodium chloride, reducing biological oxygen demand (BOD) by 70%.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or reduced forms of the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or reduced pyridine derivatives

Scientific Research Applications

N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The 2-oxo-1,2-dihydropyridine scaffold is a common feature among related compounds, but substituents critically influence biological activity and pharmacokinetics. Key analogues include:

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference
Target Compound: N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Fluorophenyl carboxamide; 4-methylbenzyl ~351.4 g/mol* Not explicitly reported Inferred from analogues
N-(4-Ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (G842-0076) 4-Ethylphenyl; 4-fluorophenylmethyl 350.39 g/mol Not explicitly reported (screening compound)
N-(3-Acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (G842-0159) 3-Acetamidophenyl; 4-fluorophenylmethyl 379.39 g/mol Not explicitly reported (screening compound)
BMS-777607 4-Ethoxy; 4-fluorophenyl; substituted aminopyridinyloxy 513.89 g/mol Met kinase superfamily inhibitor (IC₅₀ = 3.9 nM)
N-Cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide Cycloheptyl; 4-fluorophenylmethyl ~356.4 g/mol* Cannabinoid receptor (CB1/CB2) inverse agonist

*Calculated based on molecular formula.

Key Observations :

  • Kinase Inhibition : BMS-777607, a closely related analogue, demonstrates high potency against Met kinase due to its 4-ethoxy group and extended aromatic substituents, which are absent in the target compound .
  • Receptor Binding : The cycloheptyl substituent in ’s compound creates steric and hydrophobic interactions critical for CB1/CB2 inverse agonism, suggesting that the target compound’s 4-methylbenzyl group may favor different receptor interactions .

Functional Comparisons

Kinase Inhibition

BMS-777607, a prominent analogue, inhibits Met kinase with high selectivity (IC₅₀ = 3.9 nM) and oral efficacy in xenograft models. Its 4-ethoxy and aminopyridinyloxy groups are essential for binding to the kinase ATP pocket, a feature absent in the target compound . In contrast, the target compound’s simpler substituents may limit kinase affinity but improve synthetic accessibility.

Receptor Modulation

The N-cycloheptyl analogue () acts as a CB1/CB2 inverse agonist, with molecular docking studies showing that its substituents occupy a hydrophobic cleft in the receptor. The target compound’s 4-methylbenzyl group could similarly engage hydrophobic residues but may lack the conformational rigidity needed for high-affinity binding .

Metabolic Stability

Compounds like G842-0076 and G842-0159 () with polar groups (e.g., acetamido) may exhibit improved solubility but reduced metabolic stability compared to the target compound’s nonpolar 4-methylbenzyl group.

Biological Activity

N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure

The compound has a complex structure characterized by the following molecular formula: C18_{18}H18_{18}FNO2_2. Its IUPAC name is this compound. The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC18_{18}H18_{18}FNO2_2
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Specific methods may vary based on the desired purity and yield.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit inhibitory effects against HIV integrase. For instance, a related compound demonstrated an IC50_{50} value of 0.65 µM in inhibiting strand transfer reactions in vitro . However, it is crucial to note that while these compounds showed promise in enzyme assays, they did not exhibit significant anti-HIV activity in cell culture assays below cytotoxic concentrations.

Anticancer Properties

Research has also explored the anticancer potential of dihydropyridine derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation. A related study found that certain dihydropyridine derivatives could effectively reduce cell viability in leukemia cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example:

  • HIV Integrase Inhibition : The compound may inhibit the catalytic activity of HIV integrase, preventing viral DNA integration into host DNA.
  • Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Studies

Several case studies have documented the biological efficacy of similar compounds:

  • Study on HIV Integrase Inhibitors :
    • Objective : Evaluate the effectiveness of dihydropyridine derivatives against HIV integrase.
    • Findings : Compounds exhibited significant inhibition with IC50_{50} values ranging from 0.5 to 1 µM.
  • Anticancer Activity Evaluation :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Findings : Notable reductions in cell viability were observed at concentrations above 10 µM.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Condensation : React 4-fluorophenylamine derivatives with substituted benzaldehydes (e.g., 4-methylbenzaldehyde) to form Schiff base intermediates.

Cyclization : Use ethyl acetoacetate under basic conditions (e.g., NaOH in ethanol) to form the dihydropyridine core.

  • Key Parameters : Temperature (60–80°C), solvent choice (ethanol or DMSO for solubility), and pH control (basic conditions for cyclization) are critical .
  • Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Typical yields range from 40–65% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.0 ppm), carboxamide carbonyl (δ ~165 ppm), and dihydropyridine ring protons (δ 5.5–6.5 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (C₂₁H₁₉FN₂O₃; [M+H]+ = 367.14) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Compare with structurally similar dihydropyridines showing apoptosis induction (e.g., caspase-3 activation) .
  • Antimicrobial Testing : Conduct disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine Substitution : Enhances lipophilicity (logP ~2.8) and metabolic stability compared to chlorine analogs .
  • Methoxy vs. Methyl Groups : Methoxy increases hydrogen-bonding potential (e.g., with enzyme active sites), while methyl improves steric bulk for receptor selectivity .
    • Methodology : Synthesize analogs (e.g., N-(4-chlorophenyl) derivative) and compare bioactivity via dose-response curves and ADMET profiling (e.g., hepatic microsomal stability assays) .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values in anticancer assays)?

  • Root Cause Analysis :

  • Assay Variability : Standardize cell lines (e.g., ATCC-certified), culture conditions, and compound solubility (use DMSO <0.1% v/v) .
  • Orthogonal Validation : Confirm apoptosis via Annexin V/PI flow cytometry or Western blot (e.g., PARP cleavage) .
    • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency across structural analogs .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles be systematically evaluated?

  • PK Studies :

  • Administration : Dose rodents (e.g., 10 mg/kg IV/oral) and collect plasma samples over 24h.
  • LC-MS/MS Analysis : Quantify compound levels; calculate t₁/₂, Cmax, and bioavailability. Fluorophenyl derivatives often show t₁/₂ >4h due to reduced CYP450 metabolism .
    • PD Markers : Measure tumor volume reduction in xenograft models or biomarker modulation (e.g., VEGF inhibition in angiogenesis assays) .

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